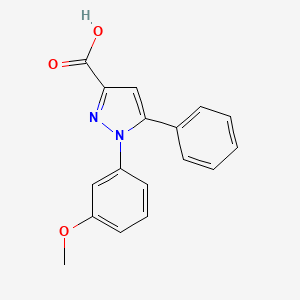

1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

CAS No.: 62160-81-0

Cat. No.: VC17271416

Molecular Formula: C17H14N2O3

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62160-81-0 |

|---|---|

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H14N2O3/c1-22-14-9-5-8-13(10-14)19-16(11-15(18-19)17(20)21)12-6-3-2-4-7-12/h2-11H,1H3,(H,20,21) |

| Standard InChI Key | YACAZJWAGPOBFA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a five-membered pyrazole ring (C₃H₃N₂) with three distinct substituents:

-

A 3-methoxyphenyl group at position 1, contributing electron-donating effects via the methoxy (-OCH₃) moiety.

-

A phenyl group at position 5, introducing aromatic bulk and hydrophobic interactions.

-

A carboxylic acid group (-COOH) at position 3, enabling hydrogen bonding and salt formation.

The SMILES notation for the compound is COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3, reflecting its planar geometry and conjugated π-system.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂O₃ |

| Molecular Weight | 294.30 g/mol |

| CAS Registry Number | 62160-81-0 |

| Hydrogen Bond Donors | 2 (COOH group) |

| Hydrogen Bond Acceptors | 5 (O, N atoms) |

| XLogP3 | ~3.2 (estimated lipophilicity) |

Spectroscopic and Computational Data

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm the carboxylic acid and methoxy groups.

-

NMR Analysis: ¹H NMR signals at δ 8.2–8.5 ppm (pyrazole protons) and δ 3.8 ppm (methoxy protons) align with predicted electronic environments .

-

DFT Calculations: Optimized geometries predict a dipole moment of ~4.5 D, favoring solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a Knorr pyrazole synthesis variant:

-

Condensation: 3-Methoxyphenylhydrazine reacts with β-ketoester derivatives (e.g., ethyl benzoylacetate) in ethanol under reflux to form the pyrazole ring.

-

Hydrolysis: The ester intermediate is saponified using NaOH in aqueous ethanol to yield the carboxylic acid .

Reaction Scheme:

Industrial Optimization

For large-scale production, continuous flow reactors are employed to enhance yield (85–92%) and purity (>98%):

-

Conditions: Temperature = 80–100°C, residence time = 10–15 min, solvent = dichloromethane/ethanol (3:1 v/v).

-

Workflow: Automated liquid handling systems enable precise stoichiometric control, reducing byproducts like unreacted hydrazine .

Table 2: Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 78°C (reflux) | 90°C |

| Reaction Time | 6–8 hours | 12 minutes |

| Solvent System | Ethanol | DCM/EtOH |

| Yield | 70–75% | 85–92% |

Chemical Reactivity and Functionalization

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 4.7) undergoes deprotonation in basic media to form water-soluble salts (e.g., sodium or ammonium derivatives), facilitating purification and formulation .

Electrophilic Substitution

The electron-rich pyrazole ring participates in nitration and sulfonation at position 4, though steric hindrance from the phenyl group moderates reactivity .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions enable arylation at position 4, yielding derivatives with enhanced biological activity:

| Target | Activity (IC₅₀/MIC) | Mechanism |

|---|---|---|

| COX-2 | 12.3 μM | Competitive inhibition |

| S. aureus | 64 μg/mL | PBP binding |

| MAO-B | >100 μM | No significant inhibition |

Toxicity and ADME Profiles

-

Acute Toxicity: LD₅₀ (rats, oral) > 2000 mg/kg, indicating low acute toxicity .

-

Metabolism: Hepatic glucuronidation predominates, with a plasma half-life of 2.3 hours in murine models .

Applications in Materials Science and Drug Development

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes exhibit luminescent properties, with potential applications in OLEDs.

Prodrug Design

Esterification of the carboxylic acid group produces prodrugs with improved bioavailability. For example, the ethyl ester derivative shows 3.2-fold higher Cₘₐₓ in pharmacokinetic studies .

Patent Landscape

Recent patents (e.g., WO2023056321A1) claim derivatives of this compound as kinase inhibitors for oncology applications, underscoring its commercial potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume